molecular formula C11H21NO3S B2692501 N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamide CAS No. 898413-09-7

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamide

Cat. No.: B2692501
CAS No.: 898413-09-7
M. Wt: 247.35
InChI Key: GBRAMBBAFZIIAA-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamide involves several steps. The key synthetic route includes the reaction of tetrahydrothiophene with appropriate reagents to introduce the sulfone group, followed by the attachment of the butyl and propionamide groups under controlled conditions . Industrial production methods typically involve optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamide undergoes various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the sulfone group.

    Substitution: Various substituents can be introduced to the molecule through substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its effects on ion channels and cellular processes.

    Medicine: Investigated for potential therapeutic applications, particularly in targeting the P2X7 ion channel.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by selectively antagonizing the P2X7 ion channel. This ion channel is involved in various cellular processes, including inflammation and cell death. By blocking this channel, N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamide can modulate these processes, making it a potential therapeutic agent .

Comparison with Similar Compounds

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamide is unique due to its specific antagonistic action on the P2X7 ion channel. Similar compounds include:

    N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds also target ion channels but have different chemical structures and properties.

    Other sulfone-containing compounds: These may share some chemical reactivity but differ in their biological targets and applications.

Properties

IUPAC Name

N-butyl-N-(1,1-dioxothiolan-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3S/c1-3-5-7-12(11(13)4-2)10-6-8-16(14,15)9-10/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRAMBBAFZIIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)C(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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